molecular formula C16H24N4O2 B5686468 6-[3-allyl-3-(hydroxymethyl)-1-piperidinyl]-N,N-dimethyl-2-pyrazinecarboxamide

6-[3-allyl-3-(hydroxymethyl)-1-piperidinyl]-N,N-dimethyl-2-pyrazinecarboxamide

Cat. No. B5686468
M. Wt: 304.39 g/mol
InChI Key: ZFYKDLBLJDOKCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[3-allyl-3-(hydroxymethyl)-1-piperidinyl]-N,N-dimethyl-2-pyrazinecarboxamide is a chemical compound that has gained attention in the scientific community due to its potential use in medical research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Mechanism of Action

The mechanism of action of 6-[3-allyl-3-(hydroxymethyl)-1-piperidinyl]-N,N-dimethyl-2-pyrazinecarboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the production of reactive oxygen species (ROS). ROS are known to be involved in the development of various diseases, including neurological disorders.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. It has been found to have antioxidant properties, meaning it can help protect cells from damage caused by ROS. It has also been found to have anti-inflammatory properties, which could potentially be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-[3-allyl-3-(hydroxymethyl)-1-piperidinyl]-N,N-dimethyl-2-pyrazinecarboxamide in lab experiments is its versatility. It has a wide range of potential applications, making it a valuable tool for investigating various biological processes. However, one limitation of using this compound is its cost. It can be expensive to synthesize, which may limit its use in some experiments.

Future Directions

There are many potential future directions for research involving 6-[3-allyl-3-(hydroxymethyl)-1-piperidinyl]-N,N-dimethyl-2-pyrazinecarboxamide. Some possible areas of research include:
- Further investigation of its neuroprotective effects and potential use in the treatment of neurological disorders.
- Exploration of its anti-inflammatory properties and potential use in the treatment of inflammatory diseases.
- Investigation of its potential use in the development of new drugs for a variety of diseases.
- Study of its mechanism of action to better understand how it works and how it can be used in various applications.

Synthesis Methods

The synthesis of 6-[3-allyl-3-(hydroxymethyl)-1-piperidinyl]-N,N-dimethyl-2-pyrazinecarboxamide involves several steps. The starting materials are piperidine, allyl bromide, and 2-pyrazinecarboxylic acid. The piperidine is first reacted with allyl bromide to form 3-allyl-1-piperidine. This compound is then reacted with formaldehyde to form 3-allyl-3-(hydroxymethyl)-1-piperidine. Finally, this compound is reacted with N,N-dimethyl-2-pyrazinecarboxamide to form this compound.

Scientific Research Applications

6-[3-allyl-3-(hydroxymethyl)-1-piperidinyl]-N,N-dimethyl-2-pyrazinecarboxamide has been used in a variety of scientific research applications. One of the most promising uses of this compound is in the study of neurological disorders such as Parkinson's disease. It has been found to have neuroprotective effects, which could potentially be used to treat or prevent these disorders.

properties

IUPAC Name

6-[3-(hydroxymethyl)-3-prop-2-enylpiperidin-1-yl]-N,N-dimethylpyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2/c1-4-6-16(12-21)7-5-8-20(11-16)14-10-17-9-13(18-14)15(22)19(2)3/h4,9-10,21H,1,5-8,11-12H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYKDLBLJDOKCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CN=CC(=N1)N2CCCC(C2)(CC=C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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